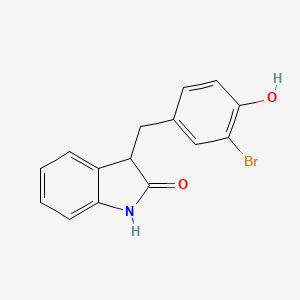

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12BrNO2 |

|---|---|

Molecular Weight |

318.16 g/mol |

IUPAC Name |

3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19) |

InChI Key |

FSXMDVYLGSUCLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 3 3 Bromo 4 Hydroxybenzyl Indolin 2 One

Elucidation of Molecular Configuration and Conformation

The spatial arrangement of atoms and the rotational freedom around single bonds define the molecule's configuration and preferred conformation, which are crucial for its packing in the solid state and potential biological interactions.

For related compounds where the linkage is a double bond (3-benzylideneindolin-2-ones), E/Z isomerism is a key structural feature. rsc.org These isomers arise from the restricted rotation around the exocyclic C=C double bond connecting the indolin-2-one and the benzylidene moieties. The stability of these isomers is influenced by steric and electronic factors. nih.govsemanticscholar.org

In the case of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one, the linkage is a single bond, so E/Z isomerism is not present. However, the study of related benzylidene compounds provides insight into conformational preferences. In those systems, the Z-isomer is often stabilized by an intramolecular hydrogen bond between the N-H of the indolinone and a substituent on the benzylidene ring, while the E-isomer is typically more stable in its absence due to reduced steric hindrance. semanticscholar.org For the single-bonded title compound, rotational isomers (conformers) would exist, with preferred conformations likely minimizing steric clash between the bulky aromatic rings.

The dihedral angle, which describes the twist between the plane of the indolin-2-one ring system and the plane of the bromo-hydroxyphenyl ring, is a critical conformational parameter. While specific crystallographic data for the title compound is not available, analysis of structurally similar molecules provides a reliable estimate. For instance, in the crystal structure of (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one, the dihedral angles between the two aromatic rings in its two independent molecules are 62.74° and 63.50°. nih.govresearchgate.net These non-planar arrangements are typical and serve to minimize steric repulsion between the two ring systems. It is expected that this compound would adopt a similarly twisted conformation.

Investigation of Intermolecular Interactions and Crystal Structures

The molecular structure of this compound contains multiple functional groups capable of forming hydrogen bonds: the N-H group of the indolinone lactam, the C=O (carbonyl) group, and the phenolic O-H group. These groups are potent hydrogen bond donors and acceptors.

N-H···O Bonds : The amide N-H group is a classic hydrogen bond donor, and the carbonyl C=O is an excellent acceptor. This interaction is a primary motif in the crystal structures of many indolin-2-one derivatives. nih.gov

O-H···O Bonds : The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the carbonyl oxygen of a neighboring molecule or the hydroxyl oxygen of another.

O-H···Br/N-H···Br Bonds : In some crystal structures containing bromo and hydroxyl groups, O-H···Br hydrogen bonds have been observed. nih.govresearchgate.net

These interactions typically lead to the formation of well-defined chains or sheets within the crystal lattice.

The hydrogen bonding capabilities of the molecule facilitate the formation of higher-order structures. A common structural motif in related oxindole (B195798) compounds is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the lactam moieties of two molecules. nih.govresearchgate.net

Influence of Substituent Position and Nature on Molecular Architecture

The specific identity and placement of the bromo and hydroxyl substituents on the benzyl (B1604629) ring profoundly influence the molecule's structure and interactions.

4-Hydroxy Group : As a potent hydrogen bond donor and acceptor, the hydroxyl group is a primary director of the supramolecular assembly. Its position at the para-position allows it to extend away from the core of the molecule, facilitating the formation of intermolecular networks without significant steric hindrance.

3-Bromo Group : The bromine atom influences the molecular architecture in several ways. Its size (van der Waals radius) introduces steric bulk, which affects the preferred dihedral angle between the aromatic rings. Electronically, it is an electron-withdrawing group, which can modulate the charge distribution on the phenyl ring. The bromine atom can also participate in weaker halogen bonding interactions, where it acts as an electrophilic region (σ-hole) that can interact with a nucleophile like a carbonyl oxygen, further stabilizing the crystal packing. The presence and nature of substituents are known to cause differences in crystal packing and supramolecular arrangement. scispace.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3 3 Bromo 4 Hydroxybenzyl Indolin 2 One and Its Analogs

Elucidating Structural Determinants for Biological Efficacy

The potency and selectivity of indolin-2-one derivatives are profoundly influenced by the nature and position of substituents on both the benzylidene moiety and the indolin-2-one core.

Role of Bromine Substitution in Modulating Biological Activity

The presence and position of halogen atoms, particularly bromine, on the indolin-2-one scaffold are critical determinants of biological activity. Studies have consistently shown that a halogen at the C-5 position of the indolin-2-one ring is a key feature for the potency of many derivatives.

Research on a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives revealed that compounds bearing a halogen atom, such as bromine or chlorine, at the C-5 position exhibited the most potent anticancer activity against HeLa, IMR-32, and MCF-7 cancer cell lines. nih.gov This suggests that an electron-withdrawing group at this position is favorable for cytotoxicity. Similarly, the compound (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one was identified as an effective tyrosine kinase inhibitor, further highlighting the positive contribution of the C-5 bromo substituent to biological activity. nih.gov

In the context of kinase inhibition, the C-5 halogen is thought to engage in crucial hydrophobic interactions within the ATP-binding pocket of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). cancertreatmentjournal.com For instance, a C-5 bromo derivative of a 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole demonstrated significantly enhanced in vitro activity against VEGFR-2 and PDGFRβ when compared to the well-known kinase inhibitor, sunitinib (B231). researchgate.net

Furthermore, investigations into novel 5-bromo-7-azaindolin-2-one derivatives have yielded compounds with broad-spectrum antitumor potency, with several analogs proving more potent than sunitinib against various cancer cell lines, including HepG2, A549, and Skov-3. nih.gov This underscores the strategic importance of bromine substitution on the indolin-2-one core for developing powerful anticancer agents.

Table 1: Effect of Bromine Substitution on Anticancer Activity

| Compound | C-5 Substituent | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| VIb | Cl | HeLa | 10.64 | nih.gov |

| VId | Br | HeLa | 11.26 | nih.gov |

| 23c | Br (on 7-azaindolin-2-one) | A549 | 3.103 | nih.gov |

| 23d | Br (on 7-azaindolin-2-one) | Skov-3 | 3.721 | nih.gov |

| Sunitinib | F | A549 | 29.257 | nih.gov |

| Sunitinib | F | Skov-3 | 31.894 | nih.gov |

Significance of the Hydroxybenzyl Moiety for Potency and Selectivity

The hydroxybenzyl group attached to the C-3 position of the indolin-2-one core plays a pivotal role in defining the compound's biological profile, contributing to both potency and target selectivity. The position of the hydroxyl group on the benzyl (B1604629) ring is particularly critical.

A comprehensive review of 3-(4-hydroxyphenyl)indoline-2-ones has highlighted their potent and selective anticancer activity. nih.gov This class of compounds has shown remarkable efficacy against specific cancer cell lines, often with a significant therapeutic window compared to non-sensitive lines. nih.gov The hydroxyl group is a key pharmacophoric feature, likely participating in hydrogen bonding interactions within the target protein's binding site.

In a study focused on anti-inflammatory agents, 3-(3-hydroxyphenyl)-indolin-2-one was identified as the most active compound among a series of nineteen derivatives. nih.gov It demonstrated superior inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammation. This activity was attributed to its ability to downregulate inflammatory signaling pathways. nih.gov This finding underscores that the placement of the hydroxyl group (meta in this case) can direct the compound's activity towards different therapeutic areas.

Impact of Indolin-2-one Core Modifications on Pharmacological Profiles

Alterations to the core indolin-2-one structure, including substitutions on the indole (B1671886) nitrogen and other positions of the bicyclic ring system, significantly impact the pharmacological properties of the resulting analogs.

Influence of Substitutions on the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indolin-2-one ring is a common site for chemical modification, and substitutions at this position can profoundly affect biological activity. Introducing substituents on the indole nitrogen can alter the compound's steric profile, solubility, and ability to form hydrogen bonds.

Studies have shown that attaching a benzyl group to the N-1 position can significantly enhance potency and selectivity for certain targets. For example, a series of 1-benzyl-2-indolinones were found to be potent and selective acetylcholinesterase (AChE) inhibitors, with some analogs being approximately twofold more effective and over twelvefold more selective than the reference drug donepezil. nih.govtandfonline.com Similarly, research on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated that these compounds possess potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comnih.gov

In the context of neurodegenerative diseases, substitution of the indoline (B122111) nitrogen with an N-benzyl group led to increased binding affinity for α-synuclein fibrils, which are implicated in Parkinson's disease. nih.gov This suggests that the N-1 substituent can be tailored to direct the molecule towards specific protein aggregates. The introduction of a bulky, lipophilic group like benzyl at this position can enhance van der Waals interactions and occupy hydrophobic pockets within the target binding site, thereby improving affinity and efficacy.

Effects of Modifications at the C-5 Position of the Indolin-2-one Ring

The C-5 position of the indolin-2-one ring is a critical site for substitution, with modifications at this position having a substantial impact on the pharmacological profile, particularly in the realm of anticancer and kinase inhibitory activities. As discussed previously (Section 4.1.1), halogenation at this position is often beneficial.

The nature of the substituent at C-5 can fine-tune the electronic and steric properties of the entire molecule. In a study of 3-substituted-indolin-2-ones containing chloropyrrole moieties, replacing a fluoro group at C-5 with a chloro group resulted in a significant increase in potency against the A549 non-small cell lung cancer cell line. nih.gov However, introducing bromo, hydrogen, or methyl groups at the same position led to a substantial decrease in potency, indicating a high degree of sensitivity to the substituent's nature at this site. nih.gov

Further evidence for the importance of the C-5 position comes from the development of pyrrole (B145914) indolin-2-one based kinase inhibitors. Halogen substitution at C-5 is a common and effective strategy, with the resulting C-5 halides forming favorable hydrophobic interactions within the ATP-binding site of kinases. cancertreatmentjournal.com The FDA-approved drug sunitinib, which features a fluorine atom at the C-5 position, is a prime example of the success of this approach. nih.gov

Table 2: Influence of C-5 Substitution on Anticancer Potency (IC50 in µM)

| Base Compound | C-5 Substituent | A549 Cell Line | Reference |

|---|---|---|---|

| 14h | F | 1.87 | nih.gov |

| 14i | Cl | 0.32 | nih.gov |

| 14j | Br | > 100 | nih.gov |

| 14k | H | > 100 | nih.gov |

Role of Heterocyclic Substituents at the C-3 Position

The substituent at the C-3 position of the indolin-2-one core is arguably one of the most critical determinants of biological activity and selectivity. A wide variety of heterocyclic moieties have been introduced at this position, leading to the discovery of potent inhibitors for a range of therapeutic targets, particularly protein kinases. nih.gov

The introduction of a five-membered heteroaryl ring, such as pyrrole, at the C-3 position has proven to be a highly effective strategy for developing selective receptor tyrosine kinase (RTK) inhibitors. acs.org For instance, (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one is a structural motif found in many antitumor drugs, including the pioneering VEGFR inhibitor SU5416. nih.gov The heterocyclic ring and its substituents can engage in specific hydrogen bonding and hydrophobic interactions within the kinase hinge region and surrounding pockets.

The nature of the heterocyclic system dictates the compound's selectivity profile. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are known to be highly specific for the VEGF (Flk-1) RTK. acs.org In another study, the introduction of a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety at the C-3 position of a 5-bromo-7-azaindolin-2-one core resulted in compounds with broad-spectrum antitumor potency, significantly exceeding that of sunitinib in several cancer cell lines. nih.gov The ability of these heterocyclic systems to present a variety of functional groups in a defined spatial orientation allows for the fine-tuning of interactions with the target protein, leading to enhanced potency and desired selectivity.

Physicochemical Descriptors in Predictive Models of Activity of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one and Its Analogs

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs relies on the careful selection and calculation of physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties, allowing for the establishment of mathematical relationships between these characteristics and the observed biological activity. In the context of indolin-2-one derivatives, which are often investigated as kinase inhibitors, descriptors related to lipophilicity, molecular shape, and electronic properties are of paramount importance.

Predictive models often employ a range of descriptors, from simple one-dimensional properties like molecular weight to more complex three-dimensional fields. For instance, in studies of indolin-2-one analogs, descriptors such as Van der Waals energy, the energy of the Highest Occupied Molecular Orbital (HOMO), logarithm of the partition coefficient (LogP), and molecular refractivity have been shown to correlate with anticancer activity. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Molecular Polarizability and Lipid/Water Partition Coefficient (ALogP)

ALogP , or the calculated logarithm of the partition coefficient between n-octanol and water, is a widely used measure of a molecule's lipophilicity or hydrophobicity. This descriptor is critical for predicting the pharmacokinetic and pharmacodynamic properties of a drug candidate. A molecule's lipophilicity influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a series of 3-substituted indolin-2-one derivatives, the ALogP value can be modulated by introducing or modifying substituents. For instance, the presence of the bromine atom and the hydroxyl group in this compound will significantly impact its ALogP value.

QSAR models for indolin-2-one analogs often incorporate ALogP to understand how lipophilicity drives the biological response. An optimal range of lipophilicity is often sought, as very high values can lead to poor solubility and non-specific binding, while very low values may hinder membrane permeability.

Below is an illustrative data table showing typical physicochemical descriptors that would be used in a QSAR study of indolin-2-one analogs. Please note that these are representative values and not specific to a published study on this compound.

| Compound Analog | Substitution Pattern | Molecular Weight (g/mol) | ALogP | Molecular Polarizability (ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Analog 1 | 3-H-benzyl | 223.26 | 2.50 | 25.1 | 15.2 |

| Analog 2 | 3-(4-hydroxybenzyl) | 239.26 | 2.35 | 26.0 | 8.5 |

| Analog 3 | 3-(4-bromobenzyl) | 302.16 | 3.30 | 27.8 | 5.1 |

| This compound | 3-bromo, 4-hydroxy | 318.16 | 3.15 | 28.7 | 2.3 |

| Analog 4 | 3,5-dibromo-4-hydroxybenzyl | 397.05 | 3.95 | 31.5 | 1.1 |

Correlation of Lipophilicity with Biological Response and Selectivity

However, the relationship between lipophilicity and biological response is not always linear. An optimal lipophilicity range often exists for a given biological target. Excessively lipophilic compounds may exhibit poor aqueous solubility, increased metabolic clearance, and off-target toxicity due to non-specific binding to hydrophobic pockets in various proteins. Conversely, highly polar analogs may have poor membrane permeability and thus limited access to intracellular targets.

The interplay between lipophilicity and other physicochemical properties also governs the selectivity of these inhibitors. Different kinases have distinct hydrophobic and hydrophilic subpockets. By fine-tuning the lipophilicity of the indolin-2-one scaffold and its substituents, it is possible to achieve selective inhibition of a particular kinase over others, which is a key objective in the development of targeted therapies.

The following interactive table illustrates a hypothetical correlation between the calculated LogP (ALogP) of a series of indolin-2-one analogs and their inhibitory activity against two different kinases, highlighting the potential for achieving selectivity.

| Compound Analog | ALogP | Kinase A Inhibition (IC₅₀, µM) | Kinase B Inhibition (IC₅₀, µM) | Selectivity (Kinase B / Kinase A) |

|---|---|---|---|---|

| Analog A | 2.1 | 12.5 | 25.0 | 2.0 |

| Analog B | 2.8 | 5.2 | 10.8 | 2.1 |

| Analog C (Target-like) | 3.2 | 1.8 | 15.3 | 8.5 |

| Analog D | 3.9 | 2.5 | 5.1 | 2.0 |

| Analog E | 4.5 | 8.0 | 9.2 | 1.15 |

Analysis of Steric and Electrostatic Interactions

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for analyzing the steric and electrostatic interactions that govern the binding of this compound and its analogs to their biological targets. These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are correlated with biological activity.

Steric Interactions: CoMFA and CoMSIA models generate steric contour maps, typically with green and yellow polyhedra.

Green contours indicate regions where bulky substituents are favorable for enhancing biological activity. For a series of indolin-2-one inhibitors, a green contour near a particular position on the benzylidene ring would suggest that introducing larger groups at that position could lead to improved potency, likely due to favorable van der Waals interactions with a hydrophobic pocket in the receptor.

Yellow contours highlight regions where steric bulk is detrimental to activity. A yellow contour would suggest that larger substituents in that area would clash with the receptor, leading to a decrease in binding affinity.

In the case of this compound, the bromine atom at the 3-position of the benzyl ring introduces significant steric bulk. The effect of this on biological activity would depend on the topology of the specific kinase binding site.

Electrostatic Interactions: These models also produce electrostatic contour maps, usually depicted with blue and red polyhedra.

Blue contours represent areas where positive electrostatic potential is favored. This indicates that electron-withdrawing groups or positively charged moieties in these regions would enhance the biological activity, likely through favorable electrostatic interactions with negatively charged residues in the binding site.

Red contours signify regions where negative electrostatic potential is beneficial. Placing electron-donating groups or negatively charged substituents in these areas would be expected to increase potency.

The 4-hydroxy group on the benzyl ring of the title compound can act as both a hydrogen bond donor and acceptor, contributing to its electrostatic interaction profile. The electronegative bromine atom also influences the electrostatic potential of the aromatic ring.

The table below summarizes the typical contributions of steric and electrostatic fields as determined in CoMFA studies of kinase inhibitors, providing a general framework for understanding these interactions for the indolin-2-one class.

| QSAR Model | Field | Favorable Contribution | Unfavorable Contribution | Example Interpretation for Indolin-2-one Analogs |

|---|---|---|---|---|

| CoMFA | Steric | Green Contour | Yellow Contour | A bulky substituent on the indolinone ring at position 5 might be favorable (green), while a large group at the 2'-position of the benzyl ring could be unfavorable (yellow). |

| Electrostatic | Blue Contour | Red Contour | An electropositive group near the carbonyl oxygen of the indolinone core might be favorable (blue), while an electronegative group near a specific region of the binding pocket could be beneficial (red). |

Exploration of Biological Activities and Underlying Molecular Mechanisms for 3 3 Bromo 4 Hydroxybenzyl Indolin 2 One Derivatives

Anti-inflammatory Potential and Associated Signaling Pathways

The anti-inflammatory properties of indolin-2-one derivatives are attributed to their ability to interfere with multiple key stages of the inflammatory cascade. This includes the regulation of inflammatory mediators, cytokines, enzymes, and the intricate signaling pathways that govern their production and activity.

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, with its overproduction by inducible nitric oxide synthase (iNOS) contributing to inflammation-mediated tissue damage. nih.govmdpi.com Certain derivatives of the parent structure have demonstrated a capacity to inhibit the production of nitric oxide. For instance, studies on related indole-based compounds have shown a significant decrease in NO release from microglial cells when stimulated with lipopolysaccharide (LPS). nih.gov This inhibitory effect on NO production is a key indicator of the anti-inflammatory potential of these molecules, suggesting they can mitigate the excessive vasodilation and cellular toxicity associated with high NO levels during inflammation. nih.govscielo.br Research into N-acylhydrazone derivatives containing an indole (B1671886) group, for example, has shown that their anti-inflammatory effects are linked to the nitric oxide pathway. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal drivers of the inflammatory response. nih.govmanuscriptscientific.com The ability to suppress the production of these cytokines is a hallmark of an effective anti-inflammatory agent. mdpi.com Research has shown that certain conjugates of N-substituted indoles can potently reduce the levels of TNF-α and IL-6 in LPS-stimulated microglial cells. nih.gov One particular compound reduced TNF-α levels by 71% and IL-6 by 53%. nih.gov This demonstrates a direct modulatory effect on the key signaling proteins that perpetuate and amplify inflammation. d-nb.infophcogj.com By inhibiting these cytokines, these derivatives can disrupt the signaling cascade that leads to the recruitment of immune cells and the subsequent inflammatory symptoms. manuscriptscientific.com

Impact on Key Signaling Cascades (e.g., Akt, MAPK, NF-κB)

The production of inflammatory mediators is controlled by complex intracellular signaling networks. Key among these are the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. nih.govmdpi.com The NF-κB transcription factor is a crucial regulator of immune and inflammatory responses, and its activation leads to the expression of iNOS, COX-2, TNF-α, and IL-6. phcogj.commdpi.com Studies have observed that certain indole derivatives can inhibit the nuclear translocation of NF-κB. nih.gov This action effectively blocks the transcription of a wide array of pro-inflammatory genes. The PI3K/Akt and MAPK pathways are often upstream regulators of NF-κB. mdpi.comnih.gov Evidence suggests that indole compounds can influence these cascades, thereby providing a multi-pronged approach to suppressing inflammation at the signaling level. nih.govresearchgate.net By modulating these foundational pathways, 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one derivatives can exert broad anti-inflammatory effects.

Anticancer and Antiproliferative Mechanisms

In addition to their anti-inflammatory effects, derivatives of this compound have been investigated for their potential to combat cancer. Their mechanism of action often involves targeting fundamental processes of tumor growth and survival, such as cell signaling and the formation of new blood vessels.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Antiangiogenic Effects

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular processes, including growth, proliferation, and differentiation. oncotarget.com In many cancers, these receptors are overexpressed or dysregulated, leading to uncontrolled cell growth. nih.gov One of the most critical RTKs involved in tumor progression is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov

Research into a series of 1-benzyl-5-bromoindolin-2-one derivatives revealed potent inhibitory activity against VEGFR-2. mdpi.com This inhibition of VEGFR-2 kinase activity disrupts the signaling pathway that promotes the growth of new blood vessels, thereby exerting an antiangiogenic effect and potentially starving the tumor of its blood supply. researchgate.net

| Compound | Antiproliferative IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | VEGFR-2 Inhibition IC₅₀ (µM) |

|---|---|---|

| Derivative 7c | 7.17 | 0.728 |

| Derivative 7d | 2.93 | 0.503 |

The data indicates that these bromoindolin-2-one derivatives not only exhibit antiproliferative effects against cancer cell lines like MCF-7 but also potently inhibit a key enzyme responsible for tumor angiogenesis. mdpi.com Further investigation into one of the lead compounds showed that it induced apoptosis (programmed cell death) by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, alongside activating caspases 3 and 9. mdpi.com This multi-faceted mechanism, combining direct antiproliferative action with antiangiogenic effects, highlights the therapeutic potential of this class of compounds.

Induction of Apoptosis Pathways

The indolin-2-one scaffold is a core structure in many compounds that have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is a key mechanism for eliminating malignant cells and is a primary target for many anticancer therapies. The apoptotic pathway is a complex cascade of molecular events involving various proteins.

Research on derivatives of indolin-2-one has indicated their ability to modulate key regulators of apoptosis. One of the primary families of proteins involved in this process is the Bcl-2 family, which consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govmdpi.com The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. Studies on related compounds have shown that they can shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic ones. nih.gov

This shift in the Bcl-2 family protein balance often leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. mdpi.comrndsystems.com Cytosolic cytochrome c then plays a crucial role in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. rndsystems.com These initiator caspases, in turn, activate executioner caspases, most notably caspase-3. mdpi.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com While direct studies on this compound are limited, the established pro-apoptotic activity of the broader indolin-2-one class suggests that it may also function through the modulation of these critical apoptotic pathways.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules in various cellular processes. However, at high concentrations, ROS can induce significant damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. This elevated oxidative stress can trigger apoptotic cell death.

Several studies have suggested that the anticancer activity of certain indolin-2-one derivatives may be linked to their ability to generate ROS within cancer cells. For instance, the structurally related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to be involved in cellular responses to oxidative stress. nih.govresearchgate.net The accumulation of ROS can disrupt the delicate redox balance of the cell, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways. The generation of ROS can be a potent mechanism for inducing cancer cell death, and it is plausible that this compound derivatives could also exert their cytotoxic effects, at least in part, through the induction of oxidative stress. Further research is necessary to specifically elucidate the role of ROS in the biological activity of this particular compound.

In Vitro Cytotoxicity against Specific Cancer Cell Lines

The cytotoxic potential of indolin-2-one derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. While specific data for this compound is not extensively available, studies on closely related compounds provide valuable insights into its potential efficacy. The table below summarizes the cytotoxic activities of various indolin-2-one derivatives against several cancer cell lines.

| Cell Line | Cancer Type | Compound Type/Derivative | IC50/Activity | Reference(s) |

|---|---|---|---|---|

| A549 | Lung Carcinoma | Indolyl-chalcone derivative | Dose-dependent inhibition | nih.gov |

| KB | Oral Cavity Carcinoma | Not specified | Not specified | |

| K111 | Not specified | Not specified | Not specified | |

| NCI-H460 | Lung Cancer | Not specified | Not specified | |

| HeLa | Cervical Cancer | Isorhamnetin (flavonol) | IC50: 100.03 µmol/l (24h) | nih.gov |

| IMR-32 | Neuroblastoma | Imidazo[1,2-b]pyridazine derivative | Dose-dependent cytotoxicity | nih.govmdpi.com |

| MCF-7 | Breast Adenocarcinoma | Chalcone-Dihydropyrimidone hybrid | IC50: 4.7 to 14.6 µM | mdpi.com |

| HepG-2 | Hepatocellular Carcinoma | Indolinone-based derivatives | IC50: 2.53 to 7.54 µM | nih.govmdpi.com |

| HCT-116 | Colon Cancer | 5'-amino-2'-hydroxy chalcones | IC50: 42.1 ± 4.0 µM (AC-13) | nih.gov |

These findings highlight the potential of the indolin-2-one scaffold as a basis for the development of novel anticancer agents. The variations in cytotoxicity across different cell lines and with different chemical modifications underscore the importance of further structure-activity relationship studies to optimize the efficacy and selectivity of these compounds.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, indole derivatives have been investigated for their potential to combat microbial and fungal infections. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents with novel mechanisms of action.

Broad-Spectrum Antibacterial Activity

Compounds incorporating a bromo-substituted indole ring have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a novel series of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov The activity of these compounds against multi-resistant strains suggests a mechanism of action that may differ from that of commonly used antibiotics, which could be crucial in overcoming existing resistance mechanisms. nih.gov Furthermore, other 3-alkylidene-2-indolone derivatives have also shown significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Antifungal Properties

The antifungal potential of indole derivatives has also been an area of active research. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated their inhibitory effects against various plant pathogenic fungi. mdpi.com Notably, the presence of a bromine substituent on the indolin-2-one ring, as seen in 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, has been associated with antifungal activity. mdpi.com This suggests that the bromine atom in this compound could contribute to its potential as an antifungal agent. The evaluation of these compounds against a panel of fungal pathogens is a critical step in determining their therapeutic utility in this area.

Activity against Mycobacterial Strains

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, with the rise of multidrug-resistant strains complicating treatment efforts. Indole-based compounds have emerged as a promising class of molecules with antimycobacterial activity. While direct evidence for this compound is not available, studies on other indole derivatives, such as 3-triazeneindoles, have shown potent in vitro activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. The minimal inhibition concentrations (MICs) for some of these derivatives were found to be in the range of 0.2 to 0.5 μg/ml. The exploration of the antimycobacterial potential of this compound is therefore a worthwhile endeavor in the search for new anti-tuberculosis drugs.

Neuroprotective Effects and Associated Mechanisms

Derivatives of 3-substituted indolin-2-one have been identified as promising neuroprotective agents. Research into this class of compounds has revealed their potential to mitigate neuronal damage in models of neurodegenerative diseases.

Protection in Cellular Models of Neurodegeneration

In the quest for effective treatments for neurodegenerative disorders, novel 3-substituted indolin-2-one compounds have been synthesized and evaluated for their neuroprotective capabilities. These studies have identified several potent neuroprotective agents that represent promising leads for further preclinical development. nih.gov The investigation into the structure-activity relationship of these compounds has been crucial in identifying key structural features that contribute to their protective effects in neuronal cultures. nih.gov

One notable precursor in this area of research is GW5074, a 5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl) methylene]-2-indolinone, which, while protective in tissue culture and in vivo models of neurodegeneration, also exhibited toxicity at slightly higher doses. nih.govresearchgate.net This led to the development of new analogs designed to retain neuroprotective properties without the associated toxicity. nih.govresearchgate.net Among 45 analogs tested in one study, compounds 7 , 37 , 39 , and 45 were identified as the most potent neuroprotective agents, highlighting the therapeutic potential of this chemical class. nih.gov

Antiviral Properties

The antiviral potential of indolin-2-one derivatives has been an area of active investigation. Certain derivatives have shown inhibitory effects against a range of pathogenic viruses, underscoring the versatility of this chemical scaffold.

Inhibition of Viral Replication

Research has shown that some 3-hydrazono-5-nitro-2-indolinone derivatives possess antiviral activity. These compounds have been evaluated against various pathogenic viruses, demonstrating the potential of the indolin-2-one core in the development of antiviral agents. researchgate.net

Activity against Specific Pathogenic Viruses (e.g., Yellow Fever Virus, Bovine Viral Diarrhea Virus)

Specific derivatives of 3-hydrazono-5-nitro-2-indolinone have demonstrated weak activity against Yellow Fever Virus (YFV) in Vero cells. researchgate.net Notably, compounds 1c , 2b , and 3b from this series were identified as having some inhibitory effect. researchgate.net Furthermore, a different subset of these derivatives, including compounds 2b , 3a , 3f , 4e , and 4f , were found to inhibit the growth of Bovine Viral Diarrhea Virus (BVDV) in MDBK CODA cells. researchgate.net BVDV is often used as a surrogate for studying the hepatitis C virus, as they belong to the same family, Flaviviridae.

Dopamine (B1211576) Receptor Ligand Activity

Indolin-2-one derivatives have also been explored for their ability to interact with dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Affinity and Selectivity for Dopamine Receptor Subtypes (e.g., D2, D3, D4 Receptors)

Certain indolin-2-one derivatives have been shown to exhibit high affinity and selectivity for specific dopamine receptor subtypes. For instance, a series of N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide analogues have been identified as high-affinity and selective D3 receptor ligands. researchgate.net

The tables below present a compilation of binding affinity (Ki) data for representative indolin-2-one and related heterocyclic derivatives for dopamine D2, D3, and D4 receptors, illustrating the potential for subtype selectivity within this class of compounds.

| Compound | D2 Receptor | D3 Receptor | D4 Receptor |

|---|---|---|---|

| BP 897 | 61 | 0.92 | >1000 |

| ST 198 | 780 | 12 | >1000 |

| Nafadotride | 11 | Not specified | >1000 |

| HY-3-24 | 86.7 | 0.67 | >1000 |

| Compound | D2/D3 Selectivity |

|---|---|

| BP 897 | 66.3 |

| ST 198 | 65 |

| HY-3-24 | 129.4 |

Antidiabetic Research Focus

Research into this compound derivatives has identified several mechanisms through which they may exert antidiabetic effects. These include the inhibition of key enzymes and the modulation of critical signaling pathways involved in glucose metabolism and insulin (B600854) sensitivity.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant negative regulator in both insulin and leptin signaling pathways. nih.govfrontiersin.org The enzyme acts by dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS-1, IRS-2), which dampens the insulin signal. nih.govnih.gov Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. frontiersin.orgnih.gov Consequently, overexpression or increased activity of PTP1B is associated with insulin resistance, a primary characteristic of type 2 diabetes mellitus (T2DM) and obesity. frontiersin.org

Inhibiting PTP1B is a validated therapeutic strategy to enhance insulin and leptin sensitivity. nih.govmdpi.com The suppression of PTP1B's phosphatase activity removes its inhibitory effect, thereby bolstering these metabolic signaling cascades. nih.gov The structural characteristics of this compound, particularly the brominated hydroxybenzyl moiety, are found in other compounds identified as PTP1B inhibitors. For instance, various bromophenol derivatives and flavonoids have demonstrated potent PTP1B inhibitory activity. nih.govresearchgate.net This suggests that the indolinone derivative could interact with the active or allosteric sites of the PTP1B enzyme, preventing it from down-regulating the insulin signaling pathway and thus improving glucose homeostasis.

Table 1: Examples of PTP1B Inhibitory Activity by Various Compounds

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Flavonoid | 8-(1,1-dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol | 4.3 µmol/L | nih.gov |

| Flavonoid | Amentoflavone | 7.3 µmol/L | nih.gov |

| Polyphenol | Viscosol | 13.5 µM | frontiersin.org |

| Benzofuran | Compound A (Allosteric Inhibitor) | 22 µM | mdpi.com |

The potential antidiabetic effect of this compound is closely linked to its ability to modulate insulin and leptin signaling, primarily through the inhibition of PTP1B. frontiersin.orgnih.gov The insulin signaling pathway is crucial for glucose uptake and metabolism. When PTP1B is inhibited, the phosphorylation state of the insulin receptor and its substrates (IRS-1 and IRS-2) is maintained, leading to enhanced downstream signaling. nih.govnih.gov This can improve insulin sensitivity and help correct the insulin resistance seen in T2DM. xiahepublishing.com

Leptin, a hormone produced by adipocytes, regulates energy balance and body weight. nih.gov The leptin signaling pathway converges with the insulin pathway, sharing downstream components like phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov PTP1B negatively regulates leptin signaling by dephosphorylating JAK2. frontiersin.org By inhibiting PTP1B, derivatives like this compound could enhance leptin signaling, potentially leading to reduced food intake and increased energy expenditure, which are beneficial in managing obesity-related diabetes. nih.gov This dual modulation of both insulin and leptin pathways makes PTP1B inhibitors an attractive class of compounds for treating metabolic disorders. nih.govnih.gov

Another key strategy for managing T2DM is to control postprandial hyperglycemia by delaying carbohydrate digestion and absorption. plos.org This is often achieved by inhibiting carbohydrate-metabolizing enzymes in the digestive tract.

α-Glucosidase Inhibition: This enzyme, located in the intestinal lining, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. plos.orgnih.gov Inhibiting α-glucosidase slows this process, reducing the rate of glucose absorption into the bloodstream and thus lowering the post-meal spike in blood glucose. plos.org Studies on structurally related compounds, specifically 3,3-di(indolyl)indolin-2-ones, have shown significant α-glucosidase inhibitory activity, often superior to the standard drug acarbose. nih.govresearchgate.net This provides a strong rationale for the potential of this compound to act as an α-glucosidase inhibitor.

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose into sorbitol. plos.orgresearchgate.net Under hyperglycemic conditions, this pathway becomes overactive, leading to the intracellular accumulation of sorbitol. plos.org This accumulation creates osmotic stress and is implicated in the pathogenesis of long-term diabetic complications, such as retinopathy, neuropathy, and nephropathy. plos.orgresearchgate.net Therefore, inhibiting aldose reductase is a therapeutic approach to prevent or mitigate these complications. researchgate.net Polyphenolic compounds are known to inhibit aldose reductase, suggesting that the phenolic nature of this compound could confer this inhibitory activity. plos.org

Table 2: α-Glucosidase Inhibitory Activity of Related Indolinone Compounds

| Compound | α-Glucosidase % Inhibition | Reference |

|---|---|---|

| Compound 1i (a 3,3-di(indolyl)indolin-2-one derivative) | 67 ± 13% | nih.gov |

| Acarbose (Standard) | 19 ± 5% | nih.gov |

Anti-Alzheimer's Disease Modulatory Effects

The molecular structure of this compound, combining an indolinone core with a substituted phenyl ring, positions it as a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's.

A primary pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide into soluble oligomers and insoluble fibrils, which form senile plaques in the brain. nih.govnih.gov This aggregation process is believed to be a central event in the disease's progression, with the intermediate oligomeric species being particularly neurotoxic. nih.gov

A key therapeutic strategy is to develop molecules that can inhibit or disrupt this aggregation cascade. nih.gov The indolinone (or isatin) scaffold is a known "privileged structure" in medicinal chemistry and has been explored for this purpose. Research on a wide range of isatin (B1672199) and indole derivatives has shown that they can effectively inhibit Aβ aggregation. nih.gov For instance, isatin hydrazones and indole-3-carbaldehyde derivatives have demonstrated anti-amyloidogenic activity with potencies in the micromolar range. nih.gov The presence of a hydrophobic bromo-phenyl group, as seen in this compound, is a feature also found in other indole-based compounds investigated as neuroprotective agents. nih.govnih.gov By interfering with the self-assembly of Aβ peptides, such compounds can reduce the formation of toxic oligomers and fibrils, thereby mitigating Aβ-induced neurotoxicity. nih.govnih.gov

The neurotoxicity of Aβ aggregates leads to synaptic dysfunction and neuronal cell death, contributing to the cognitive decline seen in Alzheimer's disease. nih.gov Compounds that inhibit Aβ aggregation are expected to exhibit cytoprotective effects by preventing this damage. nih.gov In cellular models, such as PC-12 cells exposed to pre-aggregated Aβ peptides, the addition of an effective aggregation inhibitor can significantly increase cell viability. nih.gov Studies on related indole and isatin derivatives have aimed to demonstrate this neuroprotective potential in cell-based assays. nih.govnih.gov The mechanism of this cytoprotection is directly linked to the reduction of toxic Aβ species. By preventing the formation of pore-forming oligomers and other toxic aggregates, these compounds protect neuronal cells from membrane damage, oxidative stress, and apoptosis, thus preserving neuronal function. nih.gov

Antioxidant Properties

While direct studies on the antioxidant properties of this compound were not found, research on related compounds provides insights into potential free radical scavenging activities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov

Free Radical Scavenging Activities (e.g., DPPH, ABTS)

Specific data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities of this compound are not available in the provided search results. These assays are commonly used to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.govresearchgate.netresearchgate.netresearchgate.net The DPPH radical is a stable free radical that shows a characteristic absorbance at 517 nm, which decreases upon scavenging. nih.govnih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and is quenched in the presence of antioxidants. researchgate.netmdpi.comnih.gov

A related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), has been shown to possess radical scavenging effects. nih.gov This suggests that the structural motifs present in such brominated hydroxybenzyl compounds may contribute to antioxidant activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure, from which numerous properties can be derived.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. researchgate.net For the synthesis of novel indolin-2-one derivatives, DFT can be employed to model the reaction pathway, identify the most plausible mechanism, and understand the role of catalysts or reaction conditions. nih.gov For instance, studies on similar heterocyclic systems have used DFT to map the potential energy surface of a reaction, confirming the stepwise nature of a synthetic route and explaining the stability of intermediates. nih.gov This approach allows researchers to rationalize experimental outcomes and predict the feasibility of new synthetic strategies for compounds like 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one.

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Structure optimization is a computational process that finds the geometry of a molecule corresponding to the lowest energy state. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial. This involves exploring the different spatial arrangements (conformers) of the atoms to identify the global minimum energy conformation. ufms.br Theoretical calculations can reveal the most stable conformers and the energy barriers between them. ufms.br For example, in related chalcone structures, DFT has been used to determine that s-cis conformers are generally more stable due to greater electron delocalization and planarity, which allows for better alignment of π orbitals. ufms.br This type of analysis provides essential information about the molecule's preferred shape, which is critical for understanding its interaction with biological targets.

Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties that describe the molecule's reactivity and intermolecular interactions. researchgate.net These properties are crucial for building Quantitative Structure-Activity Relationship (QSAR) models. cecam.org

Ionization Potential: This is the energy required to remove an electron from the molecule. It is related to the energy of the Highest Occupied Molecular Orbital (HOMO) and indicates the molecule's ability to act as an electron donor.

Charge Density: This describes the distribution of electric charge throughout the molecule. Mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting how the molecule will interact with other molecules, including biological receptors.

| Electronic Property | Description | Significance in Drug Design |

|---|---|---|

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its overall polarity. | Influences solubility, membrane permeability, and the ability to form electrostatic interactions with a target protein. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule, related to the HOMO energy. | Indicates the susceptibility of the compound to oxidation and its ability to participate in charge-transfer interactions. |

| Electron Affinity | The energy released when an electron is added to a molecule, related to the LUMO energy. | Indicates the susceptibility of the compound to reduction and its ability to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. | Predicts sites for nucleophilic and electrophilic attack and is crucial for understanding non-covalent interactions like hydrogen bonding. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sciepub.com It is a cornerstone of structure-based drug design.

Molecular docking simulations are used to place this compound into the active site of a target protein of known three-dimensional structure. msjonline.org The process involves two main steps: sampling different conformations of the ligand within the binding site and then "scoring" these poses to estimate the strength of the interaction, known as binding affinity. sciepub.com The score is typically given in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable interaction. nih.gov For example, docking studies of other indolin-2-one derivatives against enzymes like cyclooxygenases (COX-1 and COX-2) have successfully predicted their binding orientations and correlated the docking scores with experimentally observed anti-inflammatory activity. nih.gov Such studies can suggest which enzymes or receptors are likely targets for this compound and provide a quantitative prediction of its potential potency.

Beyond predicting binding affinity, docking analysis provides a detailed, atomic-level view of the ligand-protein complex. researchgate.net It identifies the specific amino acid residues within the protein's active site that interact with the ligand. researchgate.net These interactions are primarily non-covalent and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl and N-H groups on the compound) and acceptors (like carbonyl oxygens or nitrogen atoms in the protein backbone or side chains).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the aromatic rings) and hydrophobic pockets in the protein.

Halogen Bonds: The bromine atom on the compound can act as an electrophilic region (a σ-hole) and interact favorably with nucleophilic atoms like oxygen or nitrogen in the protein, a specific interaction that can enhance binding affinity. researchgate.net

By visualizing the docked pose, researchers can identify which interactions are critical for binding. For instance, docking studies of indole (B1671886) analogues into the sPLA2 protein revealed key hydrogen bond interactions with residues such as Asp48, Cys44, and His27, which were deemed essential for inhibition. msjonline.org This information is invaluable for understanding the mechanism of action and for rationally designing modifications to the ligand to improve its fit and affinity for the target.

| Interaction Type | Description | Potential Groups on this compound | Potential Interacting Protein Residues (Examples) |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH (hydroxyl), -NH (indolinone), C=O (carbonyl) | Serine (Ser), Threonine (Thr), Aspartate (Asp), Glutamate (Glu), Histidine (His) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Indole ring, Bromobenzyl ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), Tryptophan (Trp) |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. | -Br (bromo) | Carbonyl oxygen of the peptide backbone, Aspartate (Asp), Glutamate (Glu) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole ring, Bromobenzyl ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel bioactive compounds from large chemical libraries. researchgate.netnih.govdergipark.org.tr These strategies are particularly relevant for scaffolds like indolin-2-one, which is a privileged structure in medicinal chemistry known to interact with various biological targets. mdpi.com

Pharmacophore Model Generation for the Indolin-2-one Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.govdergipark.org.tr For the indolin-2-one scaffold, which is a core component of this compound, pharmacophore models are typically generated based on the structures of known active ligands or the ligand-binding site of a target protein. dergipark.org.tr

The key pharmacophoric features of indolin-2-one derivatives, particularly in the context of their well-studied role as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, have been identified through various computational studies. mdpi.comnih.gov These features generally include:

A hydrogen bond acceptor: This is often associated with the carbonyl group of the indolin-2-one ring, which can interact with key amino acid residues in the hinge region of kinase domains, such as Glu917 and Cys919 in VEGFR-2. mdpi.com

A hydrogen bond donor: The NH group of the indolin-2-one ring is a crucial hydrogen bond donor. mdpi.com

Aromatic/Hydrophobic regions: The fused aromatic ring of the indolin-2-one core and its substituents provide hydrophobic and aromatic interactions that contribute to binding affinity. mdpi.com

Additional hydrogen bond acceptors and donors: Substituents on the indolin-2-one scaffold, such as the 4-hydroxybenzyl group in this compound, can introduce additional hydrogen bond donor and acceptor sites.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, as detailed in the table below.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl group (C=O) of the indolin-2-one ring | Interaction with backbone NH groups of hinge region residues in kinases. |

| Hydrogen Bond Donor (HBD) | Amide group (NH) of the indolin-2-one ring | Interaction with backbone C=O groups or side chains of hinge region residues. |

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) on the benzyl (B1604629) ring | Interaction with acceptor groups in the binding pocket. |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl group (-OH) on the benzyl ring | Interaction with donor groups in the binding pocket. |

| Aromatic Ring (AR) | Indolin-2-one ring system | π-π stacking or hydrophobic interactions. |

| Aromatic Ring (AR) | 3-Bromo-4-hydroxybenzyl group | π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature (HY) | Bromo substituent (-Br) | Hydrophobic interactions. |

Virtual Screening Strategies

Virtual screening is a computational methodology that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov Pharmacophore models are frequently used as 3D queries in virtual screening campaigns to retrieve molecules with the desired structural features from chemical databases. nih.govfrontiersin.org

The general workflow for a pharmacophore-based virtual screening study involving a scaffold like this compound would typically involve the following steps:

Pharmacophore Model Generation and Validation: A robust pharmacophore model is developed based on known active compounds or the target's binding site. This model is then validated to ensure its ability to distinguish between active and inactive compounds. nih.gov

Database Screening: The validated pharmacophore model is used as a query to search large chemical databases (e.g., ZINC, Maybridge, ChemDiv) for molecules that match the pharmacophoric features. frontiersin.org

Hit Filtering and Refinement: The initial hits from the screening are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection. nih.govmdpi.com

Molecular Docking: The filtered hits are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. nih.gov This step helps to refine the list of potential candidates and prioritize them for further experimental testing.

In Vitro and In Vivo Testing: The most promising candidates identified through the virtual screening and docking process are then synthesized and evaluated in biological assays to confirm their activity. frontiersin.orgnih.gov

The table below outlines a typical virtual screening cascade that could be employed to discover novel compounds based on the this compound scaffold.

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | A large chemical database (e.g., >1 million compounds) is prepared for screening. This involves generating 3D conformations for each molecule. | To create a diverse set of molecules for screening. |

| 2. Pharmacophore-Based Screening | The hypothetical pharmacophore model for this compound is used to screen the prepared library. | To identify molecules that match the key pharmacophoric features. |

| 3. Drug-Likeness Filtering | The hits from the pharmacophore screen are filtered based on physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). | To remove compounds with poor drug-like properties. |

| 4. Molecular Docking | The remaining hits are docked into the binding site of a specific protein target (e.g., VEGFR-2). | To predict the binding mode and estimate the binding affinity of the compounds. |

| 5. Visual Inspection and Hit Selection | The docked poses are visually inspected to assess the quality of the interactions with the target protein. A final set of promising candidates is selected. | To prioritize the most promising compounds for experimental validation. |

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Next-Generation Analogs with Optimized Biological Profiles

The future development of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one as a therapeutic agent hinges on the rational design and synthesis of next-generation analogs. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding chemists in making targeted changes to the molecule. researchgate.net

Key areas for modification include:

The Indolin-2-one Core: Substitution at various positions of the indolin-2-one ring can significantly influence biological activity. For instance, introducing different functional groups at the N1, C5, or C6 positions can modulate target binding and physicochemical properties.

The Benzyl (B1604629) Linker: The flexibility and length of the linker between the indolinone and the phenyl ring can be altered to optimize the orientation of the molecule within a target's binding site.

The Phenyl Ring Substituents: The bromo and hydroxyl groups are critical for activity. Analogs can be synthesized by replacing the bromine with other halogens (Cl, F, I) or electron-withdrawing/donating groups to fine-tune electronic properties and binding interactions. The position of these substituents can also be varied.

A systematic approach to analog synthesis, often involving parallel synthesis techniques, can rapidly generate a library of related compounds for screening. researchgate.netmdpi.com The goal is to identify derivatives with improved profiles, such as enhanced target affinity, reduced off-target effects, and better metabolic stability.

Table 1: Potential Modifications for Next-Generation Analogs

| Molecular Scaffold | Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Indolin-2-one | N1-position | Alkyl, Benzyl, Acyl groups | Improved cell permeability, altered solubility |

| C5-position | Sulfonyl, Nitro, Amino groups | Enhanced target specificity, modulated activity | |

| Benzyl Linker | Methylene (B1212753) bridge | Ethylene, Propylene, Carbonyl | Optimized spatial orientation, conformational rigidity |

| Phenyl Ring | C3'-position (Bromo) | F, Cl, I, CN, CF3 | Modified electronic properties, improved binding affinity |

Advanced Mechanistic Investigations at the Molecular and Cellular Level for Specific Biological Activities

While initial screenings may identify a biological effect, a deep understanding of the mechanism of action (MoA) is crucial for further development. For this compound and its analogs, advanced mechanistic studies are required to pinpoint their precise molecular targets and downstream cellular effects.

These investigations should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific protein(s) that the compound binds to. Many indolin-2-one derivatives are known to be protein kinase inhibitors, targeting enzymes like VEGFR-2 and PDGFR-β. nih.gov

Signaling Pathway Analysis: Once a target is identified, researchers must elucidate how the compound modulates its activity and affects downstream signaling pathways. Studies have shown that similar compounds can regulate key cellular pathways like Akt, MAPK, and NF-κB. nih.govmdpi.comnih.gov Western blotting, qRT-PCR, and reporter gene assays are standard methods for this analysis.

Cellular Phenotype Confirmation: Linking the molecular MoA to the observed cellular effects, such as apoptosis, cell cycle arrest, or inhibition of inflammation. mdpi.com High-content imaging and flow cytometry can provide detailed insights into these phenotypic changes.

A thorough understanding of the MoA can help predict potential side effects, identify patient populations most likely to respond, and discover biomarkers for monitoring therapeutic efficacy. nih.gov

Exploration of Polypharmacology and Multitarget Drug Design Strategies

Complex diseases like cancer often involve multiple redundant signaling pathways, making them difficult to treat with single-target agents. mdpi.com The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising strategy. nih.govnih.gov The indolin-2-one scaffold is considered a "privileged structure" capable of binding to various biological targets.

Future research should explore the potential of this compound derivatives as multitarget drugs. nih.gov This involves:

Computational Screening: Using in silico methods to predict the binding of analogs against a panel of disease-relevant targets. mdpi.com

Rational Multitarget Design: Intentionally designing molecules that can simultaneously inhibit key targets in a disease network. For example, creating a dual inhibitor of two different kinases involved in tumor growth and angiogenesis. nih.gov

Synergistic Effect Evaluation: Designing assays to confirm that hitting multiple targets leads to a synergistic therapeutic effect, which is greater than the additive effect of inhibiting each target individually. mdpi.com

A multitarget approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. nih.gov

Development of Robust In Vitro and In Vivo Models for Preclinical Evaluation of Novel Analogs

To accurately assess the therapeutic potential of new this compound analogs, robust and disease-relevant preclinical models are essential.

In Vitro Models: Beyond traditional 2D cell cultures, advanced models can provide more predictive data:

3D Spheroids and Organoids: These models better mimic the complex cell-cell and cell-matrix interactions of a tumor microenvironment.

Co-culture Systems: Growing cancer cells with other cell types, such as fibroblasts and immune cells, can help evaluate the compound's effect on the tumor ecosystem.

Patient-Derived Cells: Using cells taken directly from a patient's tumor can offer more personalized predictions of drug response.

In Vivo Models: Animal models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. ijpras.com

Xenograft Models: Implanting human tumor cells into immunocompromised mice is a standard method for assessing anticancer activity. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models develop tumors that more closely resemble human disease progression and are valuable for studying drug effects in an immunocompetent setting.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, and to correlate its concentration in the body with its biological effect.

Rigorous preclinical evaluation using a combination of these models is imperative to select the most promising candidates for clinical trials. researchgate.net

Integration of Artificial Intelligence and Machine Learning Approaches in the Discovery of New Indolin-2-one Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the process and reducing costs. mdpi.com These computational tools can be powerfully applied to the discovery of new indolin-2-one derivatives. nih.gov

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and ADME properties of virtual compounds before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space much faster than human chemists. astrazeneca.com These models can generate novel indolin-2-one scaffolds optimized for specific targets.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific target, significantly speeding up the hit identification process. mit.edu

Data Analysis: AI can analyze complex biological data from genomics, proteomics, and clinical trials to identify new drug targets and patient stratification biomarkers. mdpi.com

Q & A

Q. How is the tautomeric equilibrium of this compound studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.